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Compound of Interest

Compound Name: Choerospondin

Cat. No.: B1668892

This guide provides a comprehensive overview of the discovery, origin, and characterization of
bioactive compounds isolated from Choerospondias axillaris, a plant with significant medicinal
applications. While a specific compound named "Choerospondin” is not extensively
characterized in the available literature, this document will focus on the well-documented
phytochemistry of the plant, including flavonoids, polysaccharides, and other active molecules.
The information is intended for researchers, scientists, and professionals in drug development.

Origin and Discovery

Choerospondias axillaris, commonly known as Lapsi, is a deciduous, fruit-bearing tree
belonging to the Anacardiaceae family.[1] Native to the Himalayan region, particularly Nepal, it
is also found in India, China, Thailand, Japan, and Vietnam.[1] Traditionally, various parts of the
plant, including its fruit, bark, and leaves, are used in folk medicine and for culinary purposes.
[1] Scientific investigations into Choerospondias axillaris have led to the isolation and
characterization of several bioactive compounds with potential therapeutic applications,
particularly in cardiovascular diseases and kidney stone treatment.[2][3]

Data Presentation: Quantitative Analysis of
Bioactive Components

The following tables summarize the quantitative data available for various compounds and
extracts from Choerospondias axillaris.
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Table 1: Binding Affinities of Choerospondias axillaris Compounds to Endothelin Receptor A
(ETAR)[4][5]

Association Constant (Ka)

Compound Binding Site P

Catechin High Affinity (2.53 £ 0.11) x 105
Low Affinity (9.94 £ 0.02) x 103

Hyperoside High Affinity (1.01 £0.12) x 106
Low Affinity (7.40 £ 0.03) x 104

Pinocembrin High Affinity (2.05+£0.04) x 105
Low Affinity (2.47 £ 0.09) x 104

Table 2: Kinetic Parameters of Proteases from Choerospondias axillaris[6]

Plant Part Km (pM) Vmax (pmol/min)
Leaf 5.61 185.18

Bark 2.36 82.64

Root 1.53 52.91

Table 3: Antioxidant Activity of Polysaccharides from Choerospondias axillaris Leaves[7]

. . IC50 for Hydroxyl Radical Scavenging
Polysaccharide Fraction

(mg/mL)
Crude CALP 0.83
CALP-1 1.14
CALP-2 1.46

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

1. Isolation and Purification of Polysaccharides (CALP-1 and CALP-2)[7]

o Extraction of Crude Polysaccharides: The dried leaves of Choerospondias axillaris are
powdered and extracted with hot water. The extract is then concentrated, and crude
polysaccharides are precipitated using ethanol.

 Purification: The crude polysaccharide extract is first passed through a polyamide column to
remove impurities. The resulting solution is then subjected to ion-exchange chromatography
using a DEAE-52 cellulose column. Gradient elution is performed with distilled water,
followed by 0.1 M and 0.3 M NacCl solutions. The fractions are collected and further purified
by gel filtration chromatography on a Sephadex G-100 column.

2. Isolation and Characterization of Proteases[1][6]

o Preparation of Crude Extract: Dried and powdered leaf, bark, or root samples are washed
with acetone. The powder is then heated at 70°C in a 0.1 M phosphate buffer (pH 7). The
mixture is filtered to obtain the crude enzyme extract.

» Precipitation: The crude extract is subjected to precipitation first with trichloroacetic acid
(TCA) to a final concentration of 0.2 M. The resulting pellet is washed with cold acetone. This
is followed by ammonium sulfate precipitation (20-80% w/v).

» Dialysis: The precipitate from the ammonium sulfate step is dialyzed againsta 0.1 M
phosphate buffer (pH 7) to remove excess salt.

o Enzyme Assay: Protease activity is determined by measuring the hydrolysis of a substrate,
such as bovine serum albumin (BSA). The reaction mixture is incubated, and the amount of
product formed is quantified.

3. Screening for Endothelin Receptor A (ETAR) Ligands by Affinity Chromatography[4][5]

e Immobilization of ETAR: The endothelin receptor A is covalently immobilized onto a
chromatography column.
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e Screening: An extract of Choerospondias axillaris is passed through the ETAR column.
Compounds with affinity for the receptor will bind.

o Elution and Identification: The bound compounds are eluted from the column, and their
structures are identified using techniques such as tandem mass spectrometry.

o Determination of Binding Constants: Frontal analysis and adsorption energy distribution are
used to calculate the association constants for the identified ligands.

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Choerospondias axillaris have been shown to modulate several
key signaling pathways.

1. NF-kB Signaling Pathway

Total Flavones of Choerospondias axillaris (TFC) have been demonstrated to attenuate cardiac
dysfunction and myocardial interstitial fibrosis by modulating the Nuclear Factor-kappa B (NF-
KB) signaling pathway.[8] TFC treatment in a rat model of myocardial infarction led to a
decrease in the levels of pro-inflammatory cytokines TNF-a and IL-6, and an increase in the
anti-inflammatory cytokine IL-10.[8] Furthermore, TFC decreased the expression of MMP-2,
MMP-9, TGF-B1, and the phosphorylation of IkBa, which is a key step in the activation of NF-
KB.[8]
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Modulation of the NF-kB signaling pathway by TFC.
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2. NLRP3 Inflammasome Pathway

Choerospondias axillaris has shown therapeutic potential in the treatment of kidney stones.[3]
Its mechanism involves the regulation of the NLRP3 inflammasome, a key player in
inflammation.[3] The active components of C. axillaris can reduce oxidative stress and the
inflammatory response by inhibiting the activation of the NLRP3 inflammasome.[3] This, in turn,
reduces cell damage and the adhesion of calcium oxalate crystals in the kidneys.[3]
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Inhibition of the NLRP3 inflammasome pathway by C. axillaris.

3. Experimental Workflow for Bioactive Compound Screening

The following diagram illustrates a general workflow for the screening and identification of
bioactive compounds from a natural source like Choerospondias axillaris.
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Workflow for bioactive compound discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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